3,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

ROCK inhibitor physicochemical properties lead optimization

WAY-346940 (CAS 392246-66-1) is a 2-aminothiazole benzamide cataloged as a Rho-kinase inhibitor, occupying a unique chemical space with a thiophen-2-yl terminus underrepresented in published ROCK SAR. It serves as a high-lipophilicity reference (XLogP3-AA 4.2) for permeability assays and a potential selectivity control compound once potency is established. No published IC50 data exist; end-user validation required. Procure at ≥98% purity for diversity-oriented kinome screening and analog synthesis.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 392246-66-1
Cat. No. B2624312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
CAS392246-66-1
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)C
InChIInChI=1S/C16H14N2OS2/c1-10-5-6-12(8-11(10)2)15(19)18-16-17-13(9-21-16)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19)
InChIKeyOUIPGPMOOATOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 392246-66-1): Compound Identity and Procurement Starting Point


3,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 392246-66-1, PubChem CID 2359970) is a synthetic small molecule belonging to the 2-aminothiazole benzamide class [1]. It is commercially catalogued under the synonym WAY-346940 and annotated by multiple vendors as a Rho-associated protein kinase (ROCK) inhibitor . The compound has a molecular formula of C16H14N2OS2, a molecular weight of 314.4 g/mol, a computed XLogP3-AA of 4.2, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, as determined by PubChem computed descriptors [1].

Why Generic Substitution Is Not Supported for 3,4-Dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: The Critical Absence of Published Comparative Data


For scientific procurement decisions, direct substitution of this compound with other in-class 2-aminothiazole benzamide ROCK inhibitors cannot be justified based on the current published evidence base. Despite its commercial availability and vendor-level annotation as a Rho-kinase inhibitor , a comprehensive search of PubMed, patent databases, and authoritative chemical biology resources did not identify any primary research articles, patents, or publicly deposited bioassay results reporting quantitative potency (e.g., IC50, Ki), selectivity profiling, or functional activity data for this specific compound [1]. Well-characterized ROCK inhibitors within the broader aminothiazole/benzamide class, such as Thiazovivin (ROCK IC50 ~0.5–5 µM) and 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (ROCK1 co-crystal structure available; PDB 4YVC) [2], have published structure-activity relationship (SAR) datasets; this compound lacks any such anchoring data. Consequently, any assumption of bioequivalence, target engagement, or functional interchangeability with related catalog compounds is unsupported absent new experimental validation.

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Current Data Landscape


Physicochemical Descriptor Comparison of WAY-346940 vs. the Closest Structural Analog 2-Fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (PDB 4YVC Ligand)

In the absence of published potency data, the only verifiable differentiation lies in computed physicochemical descriptors. WAY-346940 differs from the crystallographically validated ROCK1 inhibitor 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide in key drug-likeness parameters. WAY-346940 has a higher computed lipophilicity (XLogP3-AA = 4.2) compared to the 4-pyridyl analog (XLogP3-AA ≈ 2.8, based on its SMILES structure FC1=C(C(=O)NC2=NC(=CS2)C3=CC=NC=C3)C=CC=C1 computed via PubChem). The thiophen-2-yl substituent in WAY-346940 replaces the pyridin-4-yl group found in the co-crystallized ligand, which alters both the hydrogen-bonding pharmacophore and the electronic character of the terminal aryl ring [1][2].

ROCK inhibitor physicochemical properties lead optimization

Structural Scaffold Divergence from Clinically Advanced ROCK Inhibitors: Absence of Key Pharmacophoric Elements

WAY-346940 (3,4-dimethylbenzamide core with thiophen-2-yl-thiazole) lacks the isoquinoline-5-sulfonamide moiety present in Fasudil (IC50 = 10.7 µM for ROCK) and the 4-aminomethylpyridine group characteristic of Y-27632 (IC50 = 140–220 nM for ROCK1/2) . Published SAR studies on 4-aryl-thiazole-2-amine ROCK inhibitors indicate that the nature of the terminal aryl substituent (thiophene vs. pyridine vs. phenyl) critically influences both potency and isoform selectivity, with electron-rich heterocycles at the 4-position of the thiazole generally reducing ROCK2 selectivity compared to electron-deficient aryl groups [1]. WAY-346940's thiophen-2-yl substituent is electron-rich relative to the pyridin-4-yl and pyrimidin-4-yl groups found in optimized leads, suggesting a distinct selectivity profile that cannot be inferred from class-level data alone.

ROCK inhibitor scaffold comparison kinase selectivity

Evidence Gap Declaration: No Published Potency Data Available for Procurement Decision-Making

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay databases as of April 2026 identified zero primary research publications, zero patents, and zero publicly deposited bioassay results containing quantitative activity data (IC50, EC50, Ki, Kd, % inhibition at any concentration) for 3,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 392246-66-1, WAY-346940) [1]. All commercially available ROCK reference inhibitors with established procurement value—including Y-27632 (ROCK1/2 IC50 = 140–220 nM), Thiazovivin (ROCK IC50 ~0.5–5 µM; 200-fold iPSC reprogramming enhancement), and GSK429286A (ROCK1 IC50 = 14 nM, ROCK2 IC50 = 63 nM)—have published, reproducible potency metrics . In contrast, WAY-346940's classification as a 'Rho-kinase inhibitor' derives solely from vendor annotation without publicly accessible supporting evidence. This absence of quantitative data precludes any evidence-based claim of differentiation, superiority, or even equivalence relative to established ROCK inhibitor comparators.

data gap ROCK inhibitor procurement caveat

Recommended Research Application Scenarios for 3,4-Dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Based on Current Evidence


Exploratory Chemical Biology: Probing the ROCK Pharmacophore with an Electron-Rich Thiophene-Tethered 2-Aminothiazole Benzamide

WAY-346940 may serve as a chemical probe to evaluate the tolerance of the ROCK ATP-binding pocket for electron-rich aryl substituents at the thiazole 4-position. Because the vast majority of published 4-aryl-thiazole-2-amine ROCK inhibitors incorporate electron-deficient heterocycles (e.g., pyridine, pyrimidine) at this vector [1], WAY-346940 occupies a distinct region of chemical space within this scaffold class. However, the compound's actual ROCK inhibitory potency must be experimentally determined by the end user before any mechanistic interpretation can be drawn, as no published IC50 data exist .

Physicochemical Comparator in Membrane Permeability Studies Within the 2-Aminothiazole Benzamide Series

With a computed XLogP3-AA of 4.2—significantly higher than more polar ROCK tool compounds such as Fasudil (cLogP ~0.5) [1]—WAY-346940 can serve as a high-lipophilicity reference point in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when benchmarking a series of 2-aminothiazole benzamide analogs . Its thiophene moiety provides a UV-active chromophore that may facilitate LC-MS/MS quantification in permeability and metabolic stability assays.

Negative Control or Counter-Screen for Electron-Deficient 4-Aryl-Thiazole-2-Amine ROCK Inhibitors

If the class-level SAR inference that electron-rich 4-aryl substituents diminish ROCK2 selectivity holds [1], WAY-346940—once its potency profile is experimentally established—could function as a selectivity control compound in ROCK1 vs. ROCK2 isoform profiling panels. This application scenario is contingent upon the compound demonstrating measurable ROCK inhibition in the end user's own laboratory assays.

Procurement for In-House Lead Optimization Libraries Requiring Underexplored Chemical Space

For medicinal chemistry groups building diversity-oriented screening libraries targeting the kinome, WAY-346940 offers a commercially available 2-aminothiazole benzamide scaffold with a thiophen-2-yl terminus that is underrepresented in published ROCK inhibitor SAR literature [1]. Its procurement (available at ≥98% purity from multiple suppliers) enables rapid analog synthesis or direct screening without the time and cost of de novo synthesis of the core scaffold.

Quote Request

Request a Quote for 3,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.